7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloroaniline with 2-fluorobenzoyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione derivatives, while reduction could produce 3,4-dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoxalin-2(1H)-one
- 7-Chloroquinoxalin-2(1H)-one
- 6,7-Dichloroquinoxalin-2(1H)-one
Uniqueness
7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C8H6ClFN2O |
---|---|
Molecular Weight |
200.60 g/mol |
IUPAC Name |
7-chloro-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6ClFN2O/c9-4-1-7-6(2-5(4)10)11-3-8(13)12-7/h1-2,11H,3H2,(H,12,13) |
InChI Key |
PDIKUYOIEQJVOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2N1)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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